5-Hexenylmagnesium chloride
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Overview
Description
5-Hexenylmagnesium chloride: is an organomagnesium compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C6H11ClMg
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexenylmagnesium chloride is commonly prepared by the reaction of 5-hexenyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure the complete reaction of magnesium with 5-hexenyl chloride. The reaction is monitored closely to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Hexenylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form larger organic molecules.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves the use of aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often carried out with alkyl halides in the presence of a catalyst.
Coupling Reactions: May involve the use of palladium or nickel catalysts.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Alkanes and Alkenes: From substitution and coupling reactions.
Scientific Research Applications
Chemistry: 5-Hexenylmagnesium chloride is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, it can be used in the synthesis of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-hexenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a series of steps, including the coordination of the Grignard reagent to the carbonyl compound, followed by the transfer of the hexenyl group to the electrophilic carbon.
Comparison with Similar Compounds
- Methylmagnesium chloride
- Ethylmagnesium chloride
- Phenylmagnesium chloride
Comparison: 5-Hexenylmagnesium chloride is unique due to the presence of the hexenyl group, which provides additional reactivity and versatility in organic synthesis. Compared to simpler Grignard reagents like methylmagnesium chloride or ethylmagnesium chloride, this compound can introduce more complex carbon chains into molecules, making it valuable for the synthesis of more intricate organic structures.
Properties
IUPAC Name |
magnesium;hex-1-ene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMCTTYCBITBD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCC=C.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309592 |
Source
|
Record name | Chloro-5-hexen-1-ylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52669-93-9 |
Source
|
Record name | Chloro-5-hexen-1-ylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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